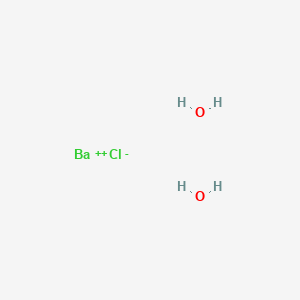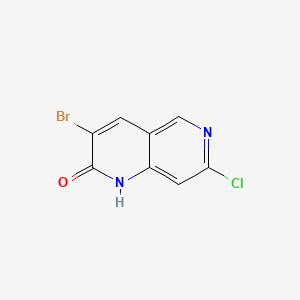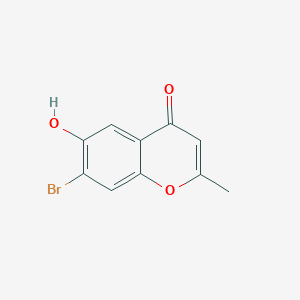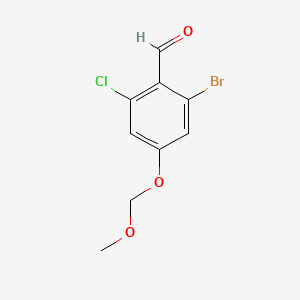
Barium(2+);chloride;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);chloride;dihydrate, also known as barium chloride dihydrate, is an inorganic compound with the chemical formula BaCl₂·2H₂O. It is one of the most common water-soluble salts of barium and appears as colorless crystals or a white crystalline powder. This compound is highly toxic and imparts a yellow-green coloration to a flame .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium chloride dihydrate can be synthesized through several methods:
Reaction of Barium Hydroxide with Hydrochloric Acid: [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]
Reaction of Barium Carbonate with Hydrochloric Acid: [ \text{BaCO}_3 + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction of Barium Sulfide with Hydrochloric Acid: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ]
Industrial Production Methods
Industrially, barium chloride dihydrate is produced in two main steps:
Reduction of Barium Sulfate with Carbon: [ \text{BaSO}_4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]
Reaction of Barium Sulfide with Hydrochloric Acid: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}_2 + \text{H}_2\text{S} ] This method is preferred due to its efficiency and cost-effectiveness
Análisis De Reacciones Químicas
Types of Reactions
Barium chloride dihydrate undergoes various chemical reactions, including:
Precipitation Reactions: It reacts with sulfate ions to form barium sulfate, a white precipitate. [ \text{BaCl}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{NaCl} ]
Complexation Reactions: It forms complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Redox Reactions: It can participate in redox reactions, although less commonly.
Common Reagents and Conditions
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Hydrochloric Acid: Used in the synthesis and various reactions involving barium chloride dihydrate.
Major Products
Barium Sulfate: Formed in precipitation reactions.
Complexes: Formed with ligands like EDTA
Aplicaciones Científicas De Investigación
Barium chloride dihydrate is utilized in various scientific research applications:
Chemistry: Used as a chemical reagent to precipitate soluble sulfates and in the purification of brine solutions.
Biology: Employed in biological assays and experiments involving ion channels.
Medicine: Used in diagnostic tests and as a contrast agent in imaging.
Industry: Applied in the production of PVC stabilizers, oil lubricants, and in the hardening of steel .
Mecanismo De Acción
Barium chloride dihydrate exerts its effects primarily through the dissociation into barium ions (Ba²⁺) and chloride ions (Cl⁻) in aqueous solutions. The barium ions can interact with various molecular targets, including ion channels and enzymes, leading to physiological and biochemical effects. The chloride ions contribute to the ionic strength and osmotic balance in solutions .
Comparación Con Compuestos Similares
Similar Compounds
- Barium Fluoride (BaF₂)
- Barium Bromide (BaBr₂)
- Barium Iodide (BaI₂)
Comparison
- Solubility : Barium chloride dihydrate is highly soluble in water, whereas barium fluoride is less soluble.
- Toxicity : All barium salts are toxic, but the degree of toxicity can vary. Barium chloride dihydrate is highly toxic.
- Applications : Barium chloride dihydrate is widely used in industrial and laboratory settings, while other barium salts may have more specialized applications .
Propiedades
Fórmula molecular |
BaClH4O2+ |
|---|---|
Peso molecular |
208.81 g/mol |
Nombre IUPAC |
barium(2+);chloride;dihydrate |
InChI |
InChI=1S/Ba.ClH.2H2O/h;1H;2*1H2/q+2;;;/p-1 |
Clave InChI |
PSBQNHNCZXBONO-UHFFFAOYSA-M |
SMILES canónico |
O.O.[Cl-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















